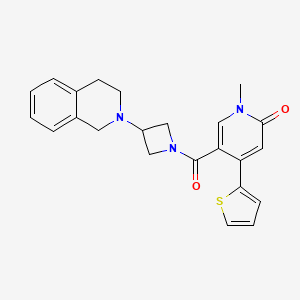

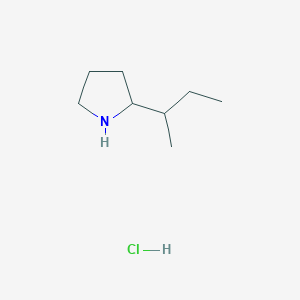

![molecular formula C13H13F2N3O2 B2668248 [3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-22-2](/img/structure/B2668248.png)

[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C13H13F2N3O2 and its molecular weight is 281.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Divergent Cyclisations of Pyrazolyl Acetic Acids

Smyth et al. (2007) explored the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, leading to unexpected cyclic imide products instead of the anticipated dihydropyrazolo[4,3-c]pyridin-4-one. This reaction is sensitive to the reagents used and the acidity of the medium, enabling the production of various interesting bicyclic heterocycles from a single starting material. The study demonstrates the complexity and potential of synthesizing novel heterocyclic structures using pyrazolyl acetic acids as precursors (Smyth et al., 2007).

Novel Tunable Cyclization Reactions

Huang and Zhou (2002) reported a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, yielding 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. This study highlights the importance of reaction temperature in determining the selectivity of the cyclization process, which could be relevant for synthesizing compounds with similar structural features to the queried compound (Huang & Zhou, 2002).

Catalytic Applications in Synthesis

Moosavi-Zare et al. (2016) introduced 1-(carboxymethyl)pyridinium iodide as a reusable catalyst for the synthesis of pyranopyrazole derivatives, highlighting the role of acetic acid-functionalized pyridinium salts in catalyzing multi-component condensation reactions. Such catalytic approaches could be instrumental in developing synthesis pathways for complex molecules including the queried compound (Moosavi-Zare et al., 2016).

Synthesis and Crystal Structure Analysis

Shen et al. (2012) synthesized new pyrazole derivatives and analyzed their molecular structures through X-ray diffraction, providing insights into the geometric and electronic structures of similar compounds. Understanding the structural aspects of these compounds is crucial for their application in scientific research (Shen et al., 2012).

Exploration of Antimicrobial Potential

Chandak et al. (2013) synthesized and evaluated a series of pyrazolo[3,4-b]pyridines for their antimicrobial potential, suggesting the utility of such structures in developing new antimicrobial agents. The study underscores the importance of structural diversity in the quest for effective antimicrobial compounds (Chandak et al., 2013).

properties

IUPAC Name |

2-[3-cyclopropyl-4-(difluoromethyl)-6-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O2/c1-6-4-8(12(14)15)10-11(7-2-3-7)17-18(5-9(19)20)13(10)16-6/h4,7,12H,2-3,5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWORTBHQDPDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)

![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)